Ilexgenin A

Übersicht

Beschreibung

Ilexgenin A ist eine pentacyclische Triterpenoidverbindung, die aus den Blättern von Ilex hainanensis Merr. extrahiert wird. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere in den Bereichen Entzündungsforschung und Krebsforschung, erhebliche Aufmerksamkeit erregt .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: this compound wird in erster Linie durch Extraktion aus natürlichen Quellen gewonnen, insbesondere aus den Blättern von Ilex hainanensis Merr. Der Extraktionsprozess umfasst mehrere Schritte, darunter Lösungsmittelextraktion, Reinigung und Kristallisation .

Industrielle Produktionsmethoden: Obwohl es nur begrenzte Informationen über großtechnische Produktionsmethoden für this compound gibt, wird die Verbindung in der Regel in Forschungslaboren mit Standard-Extraktions- und Reinigungstechniken hergestellt. Die Skalierbarkeit dieser Methoden für die industrielle Produktion ist Gegenstand der laufenden Forschung.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ilexgenin A is primarily obtained through extraction from natural sources, specifically the leaves of Ilex hainanensis Merr. The extraction process involves several steps, including solvent extraction, purification, and crystallization .

Industrial Production Methods: While there is limited information on large-scale industrial production methods for this compound, the compound is typically produced in research laboratories using standard extraction and purification techniques. The scalability of these methods for industrial production remains an area of ongoing research.

Analyse Chemischer Reaktionen

Reaktionstypen: Ilexgenin A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend, um die Struktur der Verbindung zu modifizieren und ihre biologische Aktivität zu verstärken.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃) werden unter kontrollierten Bedingungen verwendet, um sauerstoffhaltige funktionelle Gruppen einzuführen.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden verwendet, um bestimmte funktionelle Gruppen zu reduzieren.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene (z. B. Chlor, Brom) und Nucleophile unter verschiedenen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Derivate von this compound mit verbesserten oder modifizierten biologischen Aktivitäten. Diese Derivate werden oft auf ihre potenziellen therapeutischen Anwendungen hin untersucht.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Health

Anti-Atherosclerotic Effects

Ilexgenin A has been studied for its role in combating atherosclerosis, a leading cause of cardiovascular diseases. Research indicates that this compound can significantly inhibit the formation of foam cells, which are pivotal in the development of atherosclerosis. In a study involving ApoE knockout mice, this compound demonstrated a marked reduction in lipid accumulation within macrophages and improved cholesterol efflux through the upregulation of adenosine triphosphate-binding cassette transporter A1 (ABCA1) .

Table 1: Summary of Anti-Atherosclerotic Effects of this compound

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory activity, making it a candidate for treating various inflammatory conditions. In vitro studies have shown that it effectively inhibits the production of inflammatory cytokines such as IL-1β, IL-6, and TNF-α in macrophages stimulated by lipopolysaccharide (LPS) . Furthermore, it has been demonstrated to inhibit the phosphorylation of ERK1/2, a critical pathway involved in inflammation.

Table 2: Summary of Anti-Inflammatory Effects of this compound

| Study Reference | Model Used | Key Findings |

|---|---|---|

| RAW 264.7 Cells | Inhibited IL-1β, IL-6, TNF-α production; ERK1/2 inhibition | |

| Murine Models | Reduced inflammation in LPS-induced peritonitis |

Hepatoprotective Effects

Recent studies suggest that this compound may also protect against liver diseases such as non-alcoholic fatty liver disease (NAFLD). It has been shown to regulate lipid metabolism and alleviate insulin resistance and oxidative stress in murine models . The underlying mechanisms involve modulation of PPARα and CYP2E1 expressions.

Table 3: Summary of Hepatoprotective Effects of this compound

| Study Reference | Model Used | Key Findings |

|---|---|---|

| NAFLD Murine Model | Regulated lipid metabolism; alleviated oxidative stress |

Mechanistic Insights

The mechanisms through which this compound exerts its effects are being elucidated through various experimental approaches. Notably, it has been observed to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and lipid metabolism . Additionally, its ability to restrain CRTC2 translocation to the cytoplasm prevents the maturation of SREBP1, further influencing lipid synthesis pathways .

Table 4: Mechanistic Insights into this compound Action

Wirkmechanismus

Ilexgenin A exerts its effects through several molecular targets and pathways:

AMP-activated protein kinase (AMPK) Activation: this compound activates AMPK, which plays a crucial role in regulating cellular energy homeostasis.

Inhibition of Sterol Regulatory Element-Binding Protein 1 (SREBP1): The compound inhibits the maturation of SREBP1, thereby reducing fatty acid synthesis in the liver.

Suppression of Endoplasmic Reticulum Stress: this compound ameliorates endothelial dysfunction by inhibiting endoplasmic reticulum stress and the activation of the TXNIP/NLRP3 inflammasome.

Vergleich Mit ähnlichen Verbindungen

Ilexgenin A ist einzigartig unter den pentacyclischen Triterpenoiden aufgrund seiner spezifischen molekularen Ziele und Signalwege. Ähnliche Verbindungen sind:

Ursolsäure: Ein weiteres pentazyklisches Triterpenoid mit entzündungshemmenden und krebshemmenden Eigenschaften.

Oleanolsäure: Bekannt für seine leberschützende und entzündungshemmende Wirkung.

Betulinsäure: Zeigt krebshemmende und anti-HIV-Aktivitäten.

Diese Verbindungen weisen strukturelle Ähnlichkeiten mit this compound auf, unterscheiden sich aber in ihren spezifischen biologischen Aktivitäten und Wirkmechanismen.

Fazit

This compound ist eine vielversprechende Verbindung mit vielfältigen Anwendungen in der wissenschaftlichen Forschung und potenziellen therapeutischen Anwendungen. Seine einzigartigen chemischen Eigenschaften und Wirkmechanismen machen es zu einem wertvollen Untersuchungsobjekt in den Bereichen Chemie, Biologie, Medizin und Industrie.

Biologische Aktivität

Ilexgenin A (IA) is a pentacyclic triterpenoid derived from the Ilex hainanensis plant, belonging to the Aquifoliaceae family. This compound has garnered attention for its diverse biological activities, particularly in anti-inflammatory, anti-cancer, and cardiovascular protective effects. Below, we explore the various aspects of its biological activity based on recent research findings.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through its action on inflammatory cytokines and pathways.

- Mechanism of Action : IA inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. In vitro studies demonstrated that IA suppresses these cytokines at both transcriptional and translational levels in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) .

- In Vivo Studies : In a mouse model of LPS-induced peritonitis, IA significantly reduced inflammatory cell infiltration and serum levels of inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Anti-Cancer Properties

This compound has shown promising results in cancer research, particularly in relation to colorectal cancer and melanoma.

- Colorectal Cancer : IA was evaluated in a study involving azoxymethane (AOM) and dextran sulfate sodium (DSS) to induce colitis-associated colorectal cancer in mice. The findings revealed that IA prevents early carcinogenesis by reprogramming lipid metabolism through the HIF1α/SREBP-1 pathway .

- Melanoma : IA also exhibits anti-melanoma activity by inducing cell cycle arrest at the G0/G1 phase and regulating cytokine production (IL-6 and TNF-α), suggesting its utility in melanoma treatment .

Cardiovascular Effects

Research indicates that this compound may play a beneficial role in managing cardiovascular diseases.

- Mechanism : IA has demonstrated anti-atherosclerotic activity by reducing atherosclerosis in apolipoprotein E-deficient mice. It acts through the inhibition of endoplasmic reticulum stress and amelioration of endothelial dysfunction via suppression of TXNIP/NLRP3 inflammasome activation in an AMPK-dependent manner .

Summary of Key Findings

The following table summarizes the key biological activities and mechanisms of this compound:

Eigenschaften

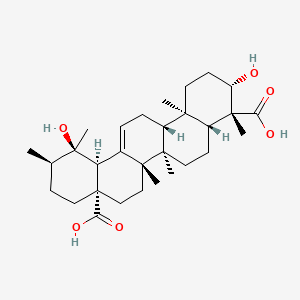

IUPAC Name |

(3S,4R,4aR,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,12,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O6/c1-17-9-14-30(24(34)35)16-15-26(3)18(22(30)29(17,6)36)7-8-19-25(2)12-11-21(31)28(5,23(32)33)20(25)10-13-27(19,26)4/h7,17,19-22,31,36H,8-16H2,1-6H3,(H,32,33)(H,34,35)/t17-,19-,20-,21+,22-,25-,26-,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEGOKVPCRANSU-XUFMHOFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301319106 | |

| Record name | Ilexgenin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108524-94-3 | |

| Record name | Ilexgenin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108524-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ilexgenin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ilexgenin A in inhibiting the proliferation of human hepatic cancer cell strain HepG2?

A1: this compound inhibits the proliferation of HepG2 cells by inducing G1 cell cycle arrest and reducing the cell population in the S phase. [, ] This suggests that this compound disrupts the cell cycle progression, preventing the cancer cells from replicating their DNA and dividing.

Q2: How does this compound induce apoptosis in HepG2 cells?

A2: this compound induces apoptosis in human hepatic cancer cells by downregulating the expression of the anti-apoptotic protein Bcl-2 and upregulating the expression of the pro-apoptotic protein Bax. [, ] This shift in the balance of these proteins promotes programmed cell death.

Q3: Does this compound affect angiogenesis in tumor models?

A3: Yes, this compound has been shown to inhibit the growth of tumors in a rat model, and this effect is linked to the downregulation of Vascular Endothelial Growth Factor (VEGF) and Microvessel Density (MVD). [] VEGF is a key regulator of angiogenesis, and MVD is a measure of blood vessel formation, suggesting that this compound may suppress tumor growth by inhibiting the formation of new blood vessels that supply the tumor with nutrients and oxygen.

Q4: How does this compound impact lipid metabolism?

A4: this compound has demonstrated beneficial effects on metabolic homeostasis. It has been shown to restrain CRTC2 in the cytoplasm, preventing SREBP1 maturation via AMP kinase activation in the liver. [] This suggests a role for this compound in regulating lipid synthesis and potentially addressing metabolic disorders.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C30H48O6, and its molecular weight is 504.7 g/mol. [, ]

Q6: Is there spectroscopic data available for this compound?

A6: Yes, the characterization of this compound often involves spectroscopic techniques. Studies have employed ¹H NMR, FT-IR, and UV-vis spectroscopy to analyze and confirm its structure. [] Additionally, mass spectrometry, especially in conjunction with liquid chromatography, is frequently utilized for its identification and quantification. [, ]

Q7: How is this compound formulated to enhance its solubility and bioavailability?

A7: Researchers have successfully developed a water-soluble inclusion complex of this compound with β-cyclodextrin polymer (CDP). [] This formulation significantly improves the solubility of this compound compared to the free compound or its complex with β-cyclodextrin alone, making it a more suitable candidate for drug development.

Q8: What analytical techniques are commonly employed to determine this compound content in plant material and biological samples?

A8: Several analytical methods have been developed and validated for the quantification of this compound. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detection (DAD) [, , ] and Evaporative Light Scattering Detection (ELSD) [, , ], is widely used. Additionally, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) [, , , ] provides high sensitivity and selectivity for quantifying this compound and its metabolites in biological samples.

Q9: Have any specific methods been developed to simultaneously quantify this compound and its related compounds?

A9: Yes, researchers have developed methods using UPLC-MS/MS to simultaneously quantify this compound, its precursor Ilexsaponin A1, and their respective metabolites in mice plasma. [, ] This is particularly valuable for understanding the pharmacokinetics of these compounds and their potential in treating conditions like NAFLD.

Q10: How is the quality of this compound ensured in research and potential therapeutic applications?

A10: Quality control of this compound is crucial for ensuring its safety and efficacy. HPLC coupled with DAD or ELSD, as well as LC-MS, are commonly employed for standardization and quality assessment. [, , , , , ] These methods allow for the quantification of this compound and related compounds in plant material and formulations, ensuring batch-to-batch consistency.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.